2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
Description
2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a sulfanyl group
Properties
Molecular Formula |
C19H21N5OS |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5OS/c1-13(2)15-8-4-5-9-16(15)21-17(25)12-26-19-23-22-18(24(19)3)14-7-6-10-20-11-14/h4-11,13H,12H2,1-3H3,(H,21,25) |
InChI Key |
ZXPFHYGJORPBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate halogenated pyridine derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols or disulfides.
Final Coupling with Acetamide: The final step involves coupling the intermediate with an acetamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be replaced with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or pyridine rings.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential antimicrobial and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Biological Studies: The compound can serve as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s triazole and pyridine rings allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their antimicrobial properties.
Thiazole Derivatives: These compounds also feature a sulfur-containing ring and have applications in medicinal chemistry and materials science.
Uniqueness
2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is unique due to its combination of a triazole ring, a pyridine ring, and a sulfanyl group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Biological Activity
The compound 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The structure features a triazole ring and a pyridine moiety, which are known to enhance pharmacological properties. This article delves into the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 278.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in ethanol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-negative bacteria , particularly Escherichia coli. The mechanism of action involves the inhibition of cysteine synthase A (CysK), which is crucial for bacterial survival. The compound acts as a prodrug that is activated by CysK, leading to the formation of a false substrate that disrupts bacterial metabolism.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains. Studies suggest that it interferes with fungal cell wall synthesis, thereby inhibiting growth and proliferation. The specific pathways involved are still under investigation, but preliminary results indicate potential as a therapeutic agent for fungal infections.
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have revealed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest. Notably, the compound exhibited an IC50 value lower than that of several established chemotherapeutic agents, indicating promising efficacy .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial effects against E. coli.
- Method : Disc diffusion method was employed.
- Results : The compound displayed significant zones of inhibition compared to control antibiotics.
- Anticancer Activity Assessment :
The biological activity of 2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The inhibition of CysK in bacteria suggests that this compound can disrupt metabolic pathways essential for microbial survival.
- Induction of Apoptosis in Cancer Cells : Evidence from cell line studies indicates that the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
